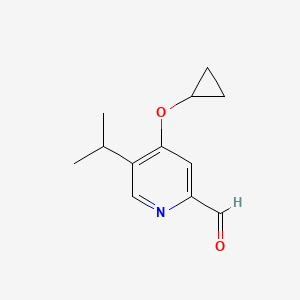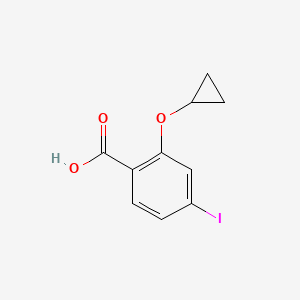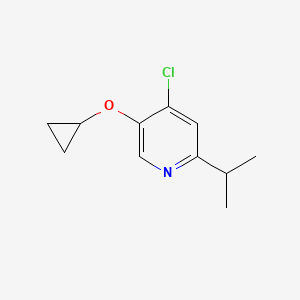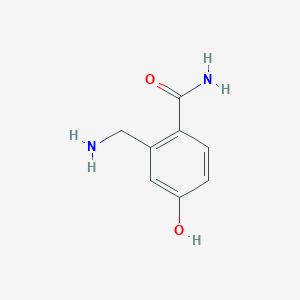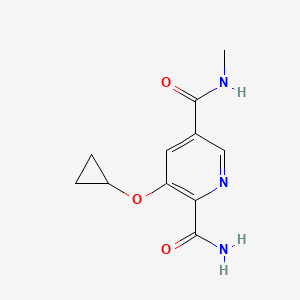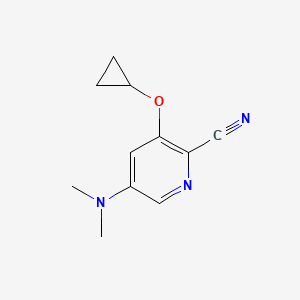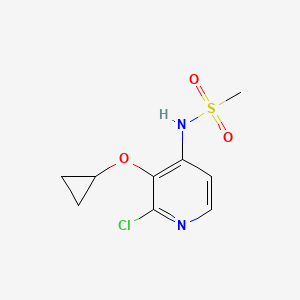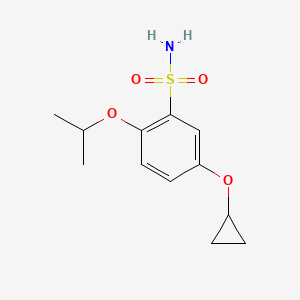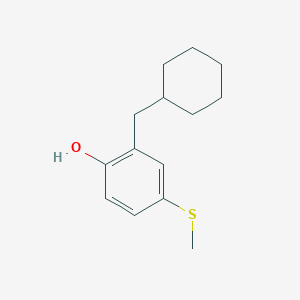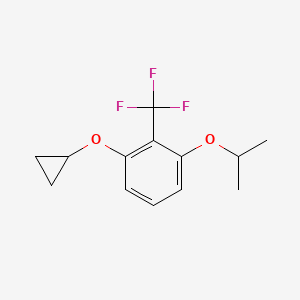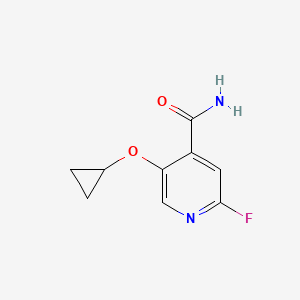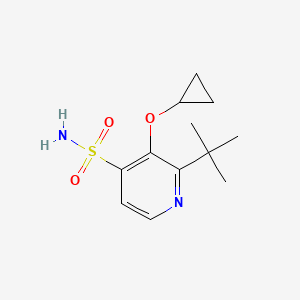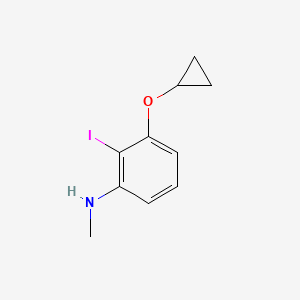
3-Cyclopropoxy-2-iodo-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO It contains a cyclopropoxy group, an iodine atom, and a methylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-N-methylaniline can be achieved through several synthetic routes. One common method involves the iodination of 3-cyclopropoxy-N-methylaniline using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.
Another approach involves the cyclopropanation of 2-iodo-N-methylaniline using a cyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for achieving high yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-iodo-N-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. Reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-iodo-N-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-iodo-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyclopropoxy group can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can facilitate the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-2-bromo-N-methylaniline: Similar structure but with a bromine atom instead of iodine.
3-Cyclopropoxy-2-chloro-N-methylaniline: Similar structure but with a chlorine atom instead of iodine.
3-Cyclopropoxy-2-fluoro-N-methylaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-Cyclopropoxy-2-iodo-N-methylaniline is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The cyclopropoxy group also imparts distinct steric and electronic properties, making this compound valuable for various applications.
Eigenschaften
Molekularformel |
C10H12INO |
|---|---|
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-iodo-N-methylaniline |
InChI |
InChI=1S/C10H12INO/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
PTCRYCGJUBVWDN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



